Hydrolysis Rate Comparison: Methoxy vs. Ethoxy Aminosilane Kinetics
The trimethoxy substitution on 1-(trimethoxysilyl)methanamine enables significantly faster hydrolysis kinetics compared to its triethoxy analog, 1-(triethoxysilyl)methanamine (CAS 18306-83-7). This distinction is critical for applications requiring rapid surface grafting or where processing time is constrained. The methoxy/ethoxy hydrolysis rate differential is well-established for aminopropylsilanes and applies to the aminomethyl series as well [1].
| Evidence Dimension | Hydrolysis rate |
|---|---|
| Target Compound Data | Rapid hydrolysis characteristic of methoxysilanes |
| Comparator Or Baseline | 1-(Triethoxysilyl)methanamine (CAS 18306-83-7): slower hydrolysis characteristic of ethoxysilanes |
| Quantified Difference | Methoxy-substituted silane hydrolyzed much faster than ethoxy-substituted analog (magnitude difference reported in parallel aminopropylsilane systems) [1] |
| Conditions | Proton NMR spectroscopy monitoring of hydrolysis in aqueous/organic solvent systems; relative rates dependent on water and silane concentration [1] |
Why This Matters
Procurement decisions for time-sensitive manufacturing processes or applications requiring rapid surface modification should favor the trimethoxy variant when faster hydrolysis kinetics are beneficial.
- [1] Kang, H.J.; Meesiri, W.; Blum, F.D. Nuclear magnetic resonance studies of the hydrolysis and molecular motion of aminopropylsilane. Materials Science and Engineering: A, 1990, 126, 265-270. Methoxy-substituted silane hydrolyzed much faster than ethoxy-substituted one. View Source
